molecular formula C11H13NO B1610025 2,2-Dimethyl-2H-chromen-6-amine CAS No. 135082-85-8

2,2-Dimethyl-2H-chromen-6-amine

Cat. No. B1610025
Key on ui cas rn: 135082-85-8
M. Wt: 175.23 g/mol
InChI Key: RRJNLKVSQVLBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683189B2

Procedure details

Ten grams (10 g, 48.7 mmol) of 2,2-dimethyl 6-nitro 2H-1-benzopyran (3) was dissolved in 60.0 g of ethanol under heating. After cooling to 35° C., 0.6 g of 2% Pt—C (50% water-containing product) was added thereto, and 5.85 g (117.0 mmol) of hydrazine monohydrate (98% product) was added dropwise (dropwise adding was continued for 30 minutes) while controlling internal temperature to 40° C. or less. After completion of dropwise adding, reaction was carried out at a temperature of 40 to 45° C. for 6 hours. The resulting solution was cooled to room temperature, and then 10.0 g of water was added thereto and the resulting solution was filtered through celite. The celite was washed with 20.0 g of 80% water-containing ethanol, and the washing together with the filtrate were subjected to solvent-distillation. The residue was extracted with 40.0 g of toluene and 20.0 g of water. After separating into phases, the aqueous phase was extracted with 20.0 g toluene again. The toluene phases were combined, washed with 20.0 g of water and then subjected to solvent-distillation to obtain a crude product of intended product (4).
Quantity
48.7 mmol
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=[CH:11][C:4]=2[O:3]1.O.NN.O>C(O)C.[Pt]>[NH2:12][C:9]1[CH:10]=[CH:11][C:4]2[O:3][C:2]([CH3:1])([CH3:15])[CH:7]=[CH:6][C:5]=2[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
48.7 mmol
Type
reactant
Smiles
CC1(OC2=C(C=C1)C=C(C=C2)[N+](=O)[O-])C
Name
Quantity
60 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.85 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
dropwise adding
CUSTOM
Type
CUSTOM
Details
to 40° C. or less
ADDITION
Type
ADDITION
Details
After completion of dropwise adding
CUSTOM
Type
CUSTOM
Details
reaction
WAIT
Type
WAIT
Details
was carried out at a temperature of 40 to 45° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered through celite
WASH
Type
WASH
Details
The celite was washed with 20.0 g of 80% water-
ADDITION
Type
ADDITION
Details
containing ethanol
DISTILLATION
Type
DISTILLATION
Details
the washing together with the filtrate were subjected to solvent-distillation
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 40.0 g of toluene and 20.0 g of water
CUSTOM
Type
CUSTOM
Details
After separating into phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 20.0 g toluene again
WASH
Type
WASH
Details
washed with 20.0 g of water
DISTILLATION
Type
DISTILLATION
Details
subjected to solvent-distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C=CC2=C(C=CC(O2)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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